N-(2-oxoindolin-5-yl)-2-naphthamide
Description
N-(2-Oxoindolin-5-yl)-2-naphthamide is a synthetic small molecule featuring a 2-oxoindoline scaffold substituted at the 5-position with a 2-naphthamide group. The 2-oxoindoline core is a privileged structure in medicinal chemistry, known for its versatility in targeting kinases and other enzymes involved in signaling pathways .
Properties
IUPAC Name |
N-(2-oxo-1,3-dihydroindol-5-yl)naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2/c22-18-11-15-10-16(7-8-17(15)21-18)20-19(23)14-6-5-12-3-1-2-4-13(12)9-14/h1-10H,11H2,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDBBMPZSRIVEAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4C=C3)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxoindolin-5-yl)-2-naphthamide typically involves the condensation of 2-oxoindoline derivatives with naphthamide precursors. One common method includes the use of a palladium-catalyzed C-N cross-coupling reaction. This reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the coupling process, resulting in the formation of the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-oxoindolin-5-yl)-2-naphthamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: this compound can participate in substitution reactions, where functional groups on the indolinone or naphthamide moieties are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for chlorination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism by which N-(2-oxoindolin-5-yl)-2-naphthamide exerts its effects involves interactions with specific molecular targets. For instance, in anticancer research, this compound has been shown to inhibit certain kinases, which are enzymes involved in cell signaling pathways. By inhibiting these kinases, this compound can disrupt the proliferation of cancer cells, leading to their apoptosis (programmed cell death) .
Comparison with Similar Compounds
Comparison with Structural Analogs
The biological and physicochemical properties of N-(2-oxoindolin-5-yl)-2-naphthamide can be contextualized by comparing it to structurally similar compounds from the evidence. Key comparisons include:
Substituent Effects on the Amide Group
The 2-naphthamide group distinguishes this compound from other 2-oxoindoline derivatives. For example:
- N-(2-Oxoindolin-5-yl)butyramide (60) and N-(2-oxoindolin-5-yl)benzamide (63) () feature smaller aliphatic and monocyclic aromatic amides, respectively. These compounds exhibit TLK2 inhibitory activity, with benzamide (63) showing improved potency over aliphatic analogs due to π-π stacking interactions .
- VU0155056 (), a 2-naphthamide derivative linked to a benzimidazolone-piperidine scaffold, inhibits phospholipase D (PLD) with high selectivity, underscoring the role of aromatic amides in target engagement .
Key Insight : The 2-naphthamide group likely enhances target affinity through extended aromatic interactions compared to smaller substituents like benzamide or butyramide.
Modifications on the Indolinone Core
Substituents at the 3-position of the indolinone ring significantly influence activity:
- (Z)-N-(3-((1H-Imidazol-5-yl)methylene)-2-oxoindolin-5-yl)propiolamide (14) () incorporates an imidazole-derived Schiff base at the 3-position, demonstrating irreversible inhibition of Nek2 kinase. This highlights the importance of electrophilic groups (e.g., propiolamide) for covalent binding .
- N-(3-Substituted-benzylidene-2-oxoindolin-5-yl)acetamide derivatives () show Src kinase inhibition, with para-substituted benzylidene groups (e.g., -NO₂, -Cl) improving activity due to electronic effects .
Key Insight: While this compound lacks 3-position modifications, its 5-position naphthamide group may compensate by providing steric bulk for non-covalent interactions.
Physicochemical and Pharmacokinetic Properties
- Spectral Data : Analogous compounds (e.g., ) report >98% HPLC purity, with HRMS and NMR confirming structural integrity. For example, VU0155056 (MW 433.5) has HRMS data matching theoretical values .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(2-oxoindolin-5-yl)-2-naphthamide, and what reaction conditions are critical for high yields?
- The synthesis typically involves coupling 2-naphthoyl chloride with a 5-amino-2-oxoindoline derivative. Key steps include:
- Acylation : Reacting 5-amino-2-oxoindoline with 2-naphthoyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert conditions. Triethylamine (TEA) is used to neutralize HCl byproducts .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol for isolating the product .
- Yield Optimization : Controlling stoichiometry (1.2:1 molar ratio of acyl chloride to amine) and reaction time (2–4 hours at room temperature) minimizes side reactions .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR : 1H/13C NMR in DMSO-d6 or CDCl3 confirms regiochemistry and detects hydrogen bonding (e.g., NH signals at δ 10–12 ppm) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve bond angles and intermolecular interactions critical for understanding reactivity and polymorphism .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of this compound analogs?
- Data Triangulation : Compare inhibition assays (e.g., IC50 values) across cell lines (e.g., cancer vs. normal) and validate via orthogonal methods like SPR or ITC .
- Structural Analysis : Use molecular docking (AutoDock Vina) to correlate binding poses in targets like Src kinase or efflux pumps with activity variations .
- Meta-Analysis : Apply statistical tools (e.g., Bland-Altman plots) to assess inter-lab variability in enzymatic assays .
Q. What strategies improve regioselectivity during functionalization of the naphthamide moiety?
- Directing Groups : Introduce electron-withdrawing substituents (e.g., -NO2) at the 3-position of the naphthamide to guide electrophilic substitution .
- Catalytic Systems : Use Pd-catalyzed C–H activation with ligands like 1,10-phenanthroline to achieve meta-functionalization .
- Computational Screening : DFT calculations (Gaussian 09) predict reactive sites and transition states to prioritize synthetic routes .
Q. How can researchers address challenges in crystallizing this compound derivatives for structural studies?
- Solvent Screening : Test mixed-solvent systems (e.g., DMSO/water or THF/hexane) to induce slow nucleation .
- Additive Engineering : Add trace ionic liquids (e.g., [BMIM][BF4]) to reduce lattice defects .
- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to resolve overlapping reflections in low-symmetry space groups .
Methodological Guidance for Data Interpretation
Q. What analytical workflows are recommended for validating target engagement in cellular assays?
- Cellular Thermal Shift Assay (CETSA) : Monitor protein melting curves after compound treatment to confirm target binding .
- CRISPR Knockout : Use isogenic cell lines lacking the putative target (e.g., FLT3 kinase) to isolate compound-specific effects .
- Proteomics : Perform SILAC-based LC-MS to identify off-target interactions .
Q. How should researchers design structure-activity relationship (SAR) studies for analogs with heterocyclic substitutions?
- Scaffold Diversification : Synthesize derivatives with oxadiazole, thiazole, or morpholino groups at the indolinone ring to probe steric/electronic effects .
- Free-Wilson Analysis : Quantify contributions of substituents (e.g., -Cl, -OCH3) to activity using partial least squares regression .
- ADMET Profiling : Assess logP, metabolic stability (microsomal assays), and hERG liability early to prioritize lead compounds .
Contradiction Management in Published Data
Q. How to reconcile conflicting reports on the compound’s efflux pump inhibition vs. kinase selectivity?
- Mechanistic Deconvolution : Use fluorescent probes (e.g., ethidium bromide accumulation) to distinguish efflux inhibition from kinase-driven cytotoxicity .
- Kinome-Wide Profiling : Employ KINOMEscan® to quantify selectivity across 468 kinases and identify overlapping targets .
- Pathway Analysis : Integrate RNA-seq data to map downstream effects (e.g., apoptosis vs. autophagy) in resistant cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
